molecular formula C5H4F8 B14464678 1,1,1,2,2,3,3,4-Octafluoropentane CAS No. 72923-37-6

1,1,1,2,2,3,3,4-Octafluoropentane

Katalognummer: B14464678
CAS-Nummer: 72923-37-6
Molekulargewicht: 216.07 g/mol
InChI-Schlüssel: BRUJXFXFGNLKSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,2,2,3,3,4-Octafluoropentane is a fluorinated organic compound with the molecular formula C5H2F8. It is a derivative of pentane where eight hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4-Octafluoropentane can be synthesized through multiple synthetic routes. One common method involves the fluorination of pentane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and specialized catalysts are employed to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1,2,2,3,3,4-Octafluoropentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1,1,1,2,2,3,3,4-Octafluoropentane has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1,1,2,2,3,3,4-Octafluoropentane exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms imparts unique properties to the compound, such as increased stability and resistance to degradation. These properties make it an effective agent in various chemical reactions and industrial processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,1,1,2,2,3,3,4-Octafluoropentane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high degree of fluorination makes it particularly useful in applications requiring chemical inertness and stability .

Eigenschaften

CAS-Nummer

72923-37-6

Molekularformel

C5H4F8

Molekulargewicht

216.07 g/mol

IUPAC-Name

1,1,1,2,2,3,3,4-octafluoropentane

InChI

InChI=1S/C5H4F8/c1-2(6)3(7,8)4(9,10)5(11,12)13/h2H,1H3

InChI-Schlüssel

BRUJXFXFGNLKSF-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C(C(F)(F)F)(F)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.